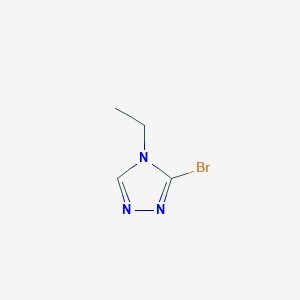

1-Ethyl-2-bromo-1,3,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-ethyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-2-8-3-6-7-4(8)5/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKUZMOKIULEHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344913 | |

| Record name | 4H-1,2,4-Triazole, 3-bromo-4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64907-56-8 | |

| Record name | 4H-1,2,4-Triazole, 3-bromo-4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3-Bromo-4-ethyl-4H-1,2,4-triazole (CAS 64907-56-8)

Functional Scaffolds in Medicinal Chemistry [1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 3-Bromo-4-ethyl-4H-1,2,4-triazole (CAS 64907-56-8) , a critical heterocyclic intermediate used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[2] Unlike simple triazoles, the presence of the bromine atom at the C3 position and the ethyl group at the N4 position imparts unique reactivity, serving as a versatile "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic substitutions.[2] This document details its physicochemical properties, validated synthesis protocols, safety standards, and handling workflows.[2]

Chemical Identity & Technical Specifications

The compound is a halogenated 1,2,4-triazole derivative.[1][2][3][4][5][6][7] The N4-ethyl substitution fixes the tautomeric equilibrium, preventing the H-shift common in unsubstituted triazoles, thereby stabilizing the structure for regioselective downstream functionalization.[2]

| Property | Specification |

| IUPAC Name | 3-Bromo-4-ethyl-4H-1,2,4-triazole |

| CAS Number | 64907-56-8 |

| Molecular Formula | C₄H₆BrN₃ |

| Molecular Weight | 176.01 g/mol |

| Physical State | Solid (Off-white to pale yellow crystalline powder) |

| Solubility | Soluble in DMSO, Methanol, DMF, Dichloromethane; Sparingly soluble in water |

| Purity Grade | Typically ≥97% (HPLC) for synthetic applications |

| SMILES | CCN1C=NN=C1Br |

| InChI Key | LDKUZMOKIULEHL-UHFFFAOYSA-N |

Safety Profile & Hazard Management (SDS Deep Dive)

Expert Insight: While specific toxicological data for this exact CAS is limited in public repositories, its structural analogs (e.g., 3-bromo-4-methyl-1,2,4-triazole) exhibit consistent hazard profiles.[2] Researchers must treat this compound as a potent irritant targeting mucous membranes.[2]

GHS Classification (Derived from Analogous Halotriazoles)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)[2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Handling Protocol: The "Self-Validating" Safety Loop

To ensure operator safety, follow this logic-driven workflow. If any check fails, the experiment halts.

Figure 1: Operational safety workflow for handling halogenated triazoles. This loop enforces engineering controls before chemical exposure.

Synthesis & Experimental Methodology

Causality of Method Selection: Direct alkylation of 3-bromo-1,2,4-triazole often yields a mixture of N1, N2, and N4 isomers due to tautomerism.[2] To guarantee the N4-ethyl regiochemistry, the most robust route involves the bromination of the pre-alkylated precursor, 4-ethyl-1,2,4-triazol-3-one .[2] This ensures the ethyl group is fixed in the correct position before the halogen is introduced.[2]

Protocol: Bromination via Phosphorus Oxybromide (POBr₃)

Reagents:

-

4-Ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Starting Material)[2]

-

Phosphorus Oxybromide (POBr₃) (Brominating agent)

-

Toluene or Acetonitrile (Solvent)

-

Sodium Bicarbonate (NaHCO₃) (Quenching)

Step-by-Step Methodology:

-

Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-ethyl-1,2,4-triazol-3-one (10.0 mmol) in anhydrous toluene (50 mL).

-

Addition: Add POBr₃ (12.0 mmol, 1.2 equiv) portion-wise under an inert atmosphere (Nitrogen or Argon).

-

Caution: POBr₃ is a solid corrosive.[2] Handle in a glovebox or with rapid transfer techniques.

-

-

Reaction: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting material spot (lower R_f) should disappear.[2]

-

Quenching (Critical Step): Cool the reaction mixture to 0°C in an ice bath. Slowly add saturated aqueous NaHCO₃ solution.

-

Why: This neutralizes the phosphoric acid byproducts and excess POBr₃.[2] Vigorous effervescence will occur.

-

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine organic layers.

-

Purification: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Crystallization: Recrystallize the crude residue from Ethanol/Hexane to obtain pure 3-Bromo-4-ethyl-4H-1,2,4-triazole .

Figure 2: Regioselective synthesis pathway ensuring N4-ethyl substitution.

Applications in Drug Discovery

The 3-bromo-4-ethyl-1,2,4-triazole scaffold acts as a "linchpin" in medicinal chemistry.[2]

-

Suzuki-Miyaura Coupling: The C3-Bromine bond is highly susceptible to oxidative addition by Pd(0) catalysts.[2] This allows for the attachment of aryl or heteroaryl groups, creating bi-aryl systems common in antifungal drugs (e.g., Fluconazole analogs).[2]

-

Standard Conditions: Pd(dppf)Cl₂, Arylboronic acid, K₂CO₃, Dioxane/Water, 90°C.[2]

-

-

Nucleophilic Substitution (S_NAr): The triazole ring is electron-deficient.[2] Strong nucleophiles (amines, thiols) can displace the bromine atom, introducing diversity at the C3 position.[2]

Emergency Procedures

-

Eye Contact: Immediately flush with water for 15 minutes, lifting eyelids.[2][8] Consult an ophthalmologist.

-

Skin Contact: Wash with soap and water.[2] Remove contaminated clothing.[2] If irritation persists (redness/blistering), seek medical attention.[2]

-

Spill Cleanup: Dampen solid spills with water to prevent dust.[2] Sweep into a closed container. Do NOT flush into drains (toxic to aquatic life).[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 600356, 3-Bromo-4-ethyl-4H-1,2,4-triazole. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 3-bromo-4-methyl-1,2,4-triazole (Analogous Hazard Data).[2][5] Retrieved from [Link][5]

-

Kusz, J., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions. PubMed Central.[2] Retrieved from [Link]

Sources

- 1. 3-Bromo-4-ethyl-4H-1,2,4-triazole | C4H6BrN3 | CID 600356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4H-1,2,4-Triazole, 3-bromo-4-methyl- | C3H4BrN3 | CID 140122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. isres.org [isres.org]

- 4. researchgate.net [researchgate.net]

- 5. 4H-1,2,4-Triazole, 3-bromo-4-methyl- | C3H4BrN3 | CID 140122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Bromo-4-ethyl-4H-1,2,4-triazole | C4H6BrN3 | CID 600356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

Solubility Profiling of Bromo-Triazole Derivatives: Thermodynamic Mechanisms & Experimental Protocols

Executive Summary

Bromo-triazole derivatives serve as critical intermediates in the synthesis of agrochemicals, high-energy materials, and active pharmaceutical ingredients (APIs). Their solubility profile is governed by a complex interplay between the polar triazole core (hydrogen bond donor/acceptor) and the lipophilic, polarizable bromine substituent. This guide provides a technical analysis of the thermodynamic drivers of dissolution, validated experimental protocols for solubility determination, and predictive modeling strategies for process optimization.[1]

Molecular Architecture & Solubility Physics

The dissolution of bromo-triazole derivatives is not a passive process but a thermodynamic competition between Crystal Lattice Energy and Solvation Enthalpy .

The "Push-Pull" Mechanism

-

The Triazole Core (The "Pull"): The 1,2,4- or 1,2,3-triazole ring is highly polar and amphoteric. It acts as a Hydrogen Bond (H-bond) donor (via the N-H proton) and a strong acceptor (via the lone pairs on the -N= nitrogens). This favors solubility in protic solvents (Methanol, Ethanol) and dipolar aprotic solvents (DMSO, DMF).

-

The Bromine Substituent (The "Push"): The introduction of a bromine atom significantly alters the physicochemical landscape:

-

Lipophilicity (

): Bromine increases the partition coefficient, reducing water solubility compared to the parent triazole. -

Polarizability: The large electron cloud of bromine enhances Van der Waals interactions, improving solubility in chlorinated solvents (DCM, Chloroform) and aromatic hydrocarbons (Toluene).

-

Lattice Energy: Bromine is a heavy halogen. Its substitution often increases the molecular weight and density, potentially raising the melting point and lattice energy (

), which creates a higher energy barrier for dissolution.

-

Thermodynamic Solvation Cycle

The following diagram illustrates the thermodynamic cycle required to solubilize a solid bromo-triazole crystal.

Figure 1: Thermodynamic cycle of dissolution. Solubility is achieved when the solvation energy (Solute-Solvent) overcomes the lattice energy (Solute-Solute).

Thermodynamic Modeling Strategies

To predict solubility across temperatures without running experiments at every single point, we utilize thermodynamic correlation models. For bromo-triazole derivatives, the Modified Apelblat Equation is the industry standard due to its high accuracy in correlating mole fraction solubility (

The Modified Apelblat Equation

This semi-empirical model accounts for the non-ideal behavior of the solution:

- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).[1][2]

-

: Empirical parameters derived from regression analysis of experimental data.

-

Parameter A/B: Related to the enthalpy of solution.

-

Parameter C: Accounts for the temperature dependence of the heat capacity difference.

-

Application: By measuring solubility at just 4-5 temperature points (e.g., 283K, 298K, 308K, 318K), you can solve for A, B, and C, allowing you to interpolate solubility at any process temperature with

Experimental Protocol: Isothermal Saturation Method

The "Shake-Flask" method (Isothermal Saturation) is the gold standard for generating solubility data for regulatory submissions and process design.

Reagents & Equipment

-

Solute: Bromo-triazole derivative (Purity

by HPLC). -

Solvents: HPLC Grade (Methanol, Ethanol, Acetonitrile, Toluene, Ethyl Acetate).

-

Equipment: Thermostatic orbital shaker (control

), 0.22

Step-by-Step Workflow

Figure 2: The Isothermal Saturation workflow. Critical control points include temperature maintenance during filtration to prevent precipitation.

Critical Considerations

-

Equilibration Time: Bromo-triazoles can have slow dissolution kinetics due to the heavy bromine atom. A minimum of 48 hours is recommended.

-

Temperature Control: The filtration apparatus (syringe/filter) must be at the same temperature as the solution to prevent "crash-out" precipitation during sampling.

-

Detection Wavelength: Triazoles generally lack strong chromophores. While the bromine atom may induce a bathochromic shift, scan the UV spectrum (200–400 nm) first. Typical

is often 210–254 nm .

Solvent Selection Strategy & Data Trends

Based on thermodynamic principles and literature data for analogous halogenated heterocycles, the following solubility trends are observed for bromo-triazole derivatives.

Solubility Classification Table

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Dipolar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions; disruption of triazole lattice. |

| Short-Chain Alcohols | Methanol, Ethanol | High to Moderate | H-bonding with triazole nitrogens; solvation of polar core. |

| Chlorinated | DCM, Chloroform | Moderate | Polarizability match with Bromine atom; good for extraction. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Dipole interactions; often used for crystallization. |

| Ethers | THF, MTBE | Moderate to Low | Good H-bond acceptors but poor donors; variable solubility. |

| Hydrocarbons | Hexane, Toluene | Very Low | Lack of polarity to overcome lattice energy; used as anti-solvents. |

The "Bromine Effect"

Comparing a standard 1,2,4-triazole to a 3-bromo-1,2,4-triazole:

-

Water Solubility: Decreases significantly. The hydrophobic surface area increases.

-

DCM Solubility: Increases. The polarizable bromine atom interacts favorably with the chlorinated solvent.

-

Melting Point: Usually increases (unless the symmetry is broken), leading to a general reduction in mole fraction solubility across all solvents compared to the non-halogenated parent.

References

-

Solubility of 1,2,4-Triazole Derivatives

-

Thermodynamic Modeling (Apelblat)

-

Halogen Substitution Effects

-

General Triazole Properties

- Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Applic

Sources

The Bioactivity Profile of Ethyl-Bromo-Triazole Scaffolds: A Technical Guide for Drug Discovery Professionals

Introduction: The Triazole Scaffold - A Privileged Structure in Medicinal Chemistry

The triazole ring, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its isomeric forms, 1,2,3-triazole and 1,2,4-triazole, are featured in a multitude of clinically approved drugs, showcasing a remarkable breadth of biological activities.[2][3] The unique physicochemical properties of the triazole nucleus, including its aromaticity, metabolic stability, and ability to engage in various non-covalent interactions such as hydrogen bonding and π-π stacking, make it an ideal scaffold for the design of novel therapeutic agents.[1][4] This guide delves into the specific bioactivity profile of ethyl-bromo-triazole scaffolds, providing an in-depth analysis for researchers, scientists, and drug development professionals. By exploring the interplay of the ethyl and bromo substitutions on the triazole core, we aim to illuminate the structure-activity relationships (SAR) that govern their therapeutic potential.

Core Bioactivities of Triazole Scaffolds: A Foundation for Innovation

Triazole derivatives have demonstrated a wide array of pharmacological effects, including antifungal, anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[1][5] This versatility stems from the triazole ring's ability to interact with diverse biological targets, including enzymes and receptors.[5] The introduction of various substituents onto the triazole core allows for the fine-tuning of its biological activity, selectivity, and pharmacokinetic profile.

Antifungal Activity: A Hallmark of Triazole Compounds

The most prominent and well-established bioactivity of triazole scaffolds is their antifungal efficacy.[6] Triazole-based drugs like fluconazole and itraconazole are mainstays in the treatment of systemic fungal infections.[7]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of antifungal action for triazoles involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6][8] This enzyme is a critical component of the ergosterol biosynthesis pathway, a vital process for maintaining the integrity and fluidity of the fungal cell membrane.[8] The nitrogen atom at position 4 of the 1,2,4-triazole ring chelates with the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol.[6] This disruption leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately resulting in the inhibition of fungal growth and replication.[8]

Caption: Mechanism of action of triazole antifungal agents.

Impact of Ethyl and Bromo Substituents

The presence of ethyl and bromo groups on the triazole scaffold can significantly influence its antifungal activity. Halogen atoms, such as bromine, can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate the fungal cell membrane. Furthermore, bromo substituents can engage in halogen bonding, a specific type of non-covalent interaction that can contribute to the binding affinity of the compound to its target enzyme.[9][10] Studies on various substituted triazoles have shown that the presence of electron-withdrawing groups, like halogens, can contribute to enhanced biological activity.[11] The ethyl group, being a small alkyl substituent, can also modulate the compound's lipophilicity and steric profile, which are crucial for optimal interaction with the active site of CYP51.

Anticancer Activity: A Growing Area of Investigation

Beyond their antifungal properties, triazole derivatives have emerged as a promising class of anticancer agents.[5][12] Several FDA-approved anticancer drugs, including letrozole and anastrozole, feature a 1,2,4-triazole moiety.[11]

Diverse Mechanisms of Anticancer Action

The anticancer activity of triazole scaffolds is not attributed to a single mechanism but rather to their ability to interact with a variety of cancer-related targets.[2] These include:

-

Tubulin Polymerization Inhibition: Some triazole derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[5]

-

Enzyme Inhibition: Triazoles can inhibit various enzymes that are crucial for cancer cell proliferation and survival, such as kinases, histone deacetylases (HDACs), and matrix metalloproteinases (MMPs).[13]

-

Receptor Antagonism: Certain triazole compounds can act as antagonists for receptors that are overexpressed in cancer cells, thereby blocking signaling pathways that promote tumor growth.

Role of Ethyl and Bromo Substitutions in Anticancer Potency

The anticancer efficacy of ethyl-bromo-triazole scaffolds is influenced by the nature and position of these substituents. A bromo group on a phenyl ring attached to the triazole core has been shown to contribute to the cytotoxic activity against various cancer cell lines.[4] For instance, the presence of a 4-bromophenyl group has been associated with promising antimicrobial and anticancer activities.[9] The ethyl group can influence the compound's solubility and ability to fit into the binding pockets of target proteins. The combination of these substituents can lead to synergistic effects, enhancing the overall anticancer potency.

Table 1: Representative Anticancer Activity of Substituted Triazole Derivatives

| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |

| 4q | 1,3-diarylated 1,2,4-triazole | MCF-7 (Breast Cancer) | 4.8 | [2] |

| 5h | Thiazole-1,2,3-triazole hybrid | Human glioblastoma | 3.20 | [4] |

| 8b | Indole-triazole with 3,4-dichlorophenyl | Hep-G2 (Liver Cancer) | N/A (cell viability 10.99 ± 0.59) | [14] |

Antimicrobial Activity: Combating Bacterial Pathogens

Triazole scaffolds also exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[15][16]

Mechanism of Antibacterial Action

The antibacterial mechanisms of triazoles are diverse and can involve:

-

Inhibition of DNA Gyrase: Some triazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[17]

-

Disruption of Cell Wall Synthesis: Triazoles can interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

-

Inhibition of Biofilm Formation: Certain triazole hybrids have demonstrated the ability to inhibit the formation of bacterial biofilms, which are communities of bacteria that are highly resistant to antibiotics.[17]

Influence of Ethyl and Bromo Groups on Antibacterial Efficacy

The presence of a bromo substituent has been shown to be favorable for antibacterial activity.[16] For example, compounds with 4-bromo substituents have demonstrated good activity against various bacterial strains.[16] The ethyl group can modulate the overall physicochemical properties of the molecule, which can affect its uptake by bacterial cells and its interaction with intracellular targets.

Experimental Protocols: A Practical Guide

General Synthesis of a 1,2,4-Triazole Derivative

The synthesis of 1,2,4-triazole derivatives can be achieved through various methods. A common approach involves the reaction of a hydrazide with an appropriate reagent to form the triazole ring.[18]

Caption: A generalized synthetic workflow for an ethyl-bromo-triazole derivative.

Step-by-Step Methodology:

-

Synthesis of the Triazole Core: A substituted benzoic acid is reacted with thiocarbohydrazide in a suitable solvent, such as ethanol, under reflux to yield the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol intermediate.[15]

-

Introduction of the Ethyl Group: The triazole-thiol intermediate is then reacted with an ethyl halide (e.g., ethyl bromide or ethyl iodide) in the presence of a base to introduce the ethyl group onto the sulfur atom.

-

Formation of the Schiff Base: The resulting S-ethylated triazole is reacted with a bromo-substituted benzaldehyde in the presence of a catalytic amount of acid to form the final ethyl-bromo-triazole Schiff base derivative.[15]

-

Purification and Characterization: The final product is purified using techniques such as recrystallization or column chromatography and characterized by spectroscopic methods like 1H-NMR, 13C-NMR, and mass spectrometry.[19][20]

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds can be evaluated using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Step-by-Step Methodology:

-

Preparation of Fungal Inoculum: A standardized suspension of the fungal test strain (e.g., Candida albicans) is prepared in a suitable broth medium.

-

Serial Dilution of Compounds: The synthesized ethyl-bromo-triazole compounds and a standard antifungal drug (e.g., fluconazole) are serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.[20]

Conclusion and Future Perspectives

Ethyl-bromo-triazole scaffolds represent a promising area for the development of novel therapeutic agents with a broad spectrum of bioactivities. The strategic incorporation of ethyl and bromo substituents on the triazole core allows for the modulation of their pharmacological properties, offering the potential to overcome existing challenges such as drug resistance. Further exploration of the structure-activity relationships, elucidation of their precise mechanisms of action against various biological targets, and optimization of their pharmacokinetic profiles will be crucial for translating the therapeutic potential of these scaffolds into clinically effective drugs. The versatility of the triazole ring, coupled with the diverse chemical space offered by ethyl and bromo substitutions, ensures that this scaffold will continue to be a fertile ground for innovation in drug discovery.

References

- Current time information in Pasuruan, ID. The time at the location 'Pasuruan, ID' is 07:55 AM.

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC - NIH. [Link]

-

A comprehensive review on triazoles as anticancer agents - DergiPark. [Link]

-

Pharmacological Evaluation of Novel Triazole Derivatives: Synthesis, Docking, and Biological Studies. [Link]

-

Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][5][21] thiadiazine derivatives - PMC. [Link]

-

Anticancer Properties of 1,2,4-Triazoles - ISRES. [Link]

-

Advances in synthetic approach to and antifungal activity of triazoles - PMC - NIH. [Link]

-

Triazole antifungal drug interactions—practical considerations for excellent prescribing | Journal of Antimicrobial Chemotherapy | Oxford Academic. [Link]

-

Editorial: Pharmaceutical insights into the triazoles: Recent advances - Frontiers. [Link]

-

Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC. [Link]

-

Antifungal - Wikipedia. [Link]

-

Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. [Link]

-

Synthesis, in vitro evaluation and molecular docking studies of new triazole derivatives as antifungal agents - PubMed. [Link]

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - MDPI. [Link]

-

Synthesis and biological evaluation of some newer triazole based Schiff's bases - Der Pharma Chemica. [Link]

-

Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed. [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH. [Link]

-

Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC - NIH. [Link]

-

Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. [Link]

-

(PDF) Antimicrobial and anthelmintic activities of some newly synthesized triazoles. [Link]

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. [Link]

-

(PDF) 1, 3, 4-Thiadiazole: A biologically active Scaffold - ResearchGate. [Link]

-

Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents - International Journal of Pharmacy and Biological Sciences. [Link]

-

Antifungal Properties of 1,2,4-Triazoles - ISRES. [Link]

-

Facile synthesis of bromo- and iodo-1,2,3-triazoles - ResearchGate. [Link]

-

A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles … - ResearchGate. [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. [Link]

-

Design, synthesis, and biological evaluation of novel 1, 2, 4-triazole derivatives as antifungal agent - PubMed. [Link]

-

Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf - NIH. [Link]

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - Frontiers. [Link]

-

Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC. [Link]

-

Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H. [Link]

-

(PDF) Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - ResearchGate. [Link]

-

Triazoles as antimicrobial: A review - International Journal of Chemical Studies. [Link]

-

1,2,4-Triazole as promising scaffold: Synthetic and Biological Aspects. [Link]

-

Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry | ACS Bio & Med Chem Au. [Link]

-

(PDF) Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity - ResearchGate. [Link]

-

Design, synthesis and evaluation in vitro antibacterial activity of new 1,2,3-triazole derivatives - AIP Publishing. [Link]

-

Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains - PubMed. [Link]

-

Pyrazolo[5,1-c][15][21]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - MDPI. [Link]

-

Synthesis, characterization and biological evolution of some novel derivatives of 1,2,4-triazole - ResearchGate. [Link]

-

Synthesis and biological evaluation of heterocyclic 1,2,4-Triazole scaffolds as promising pharmacological agents - ResearchGate. [Link]

-

Triazole derivatives as inhibitors of Alzheimer's disease: Current developments and structure-activity relationships - PubMed. [Link]

-

Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold - MDPI. [Link]

Sources

- 1. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]

- 2. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isres.org [isres.org]

- 8. Antifungal - Wikipedia [en.wikipedia.org]

- 9. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemijournal.com [chemijournal.com]

- 11. researchgate.net [researchgate.net]

- 12. isres.org [isres.org]

- 13. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. mdpi.com [mdpi.com]

- 20. Design, synthesis, and biological evaluation of novel 1, 2, 4-triazole derivatives as antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacological Evaluation of Novel Triazole Derivatives: Synthesis, Docking, and Biological Studies | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]

The 3-Bromo-4-ethyl-1,2,4-triazole Scaffold: A Technical Guide to Synthesis and Application

(Synonym: 1-ethyl-2-bromo-1,3,4-triazole)

Executive Summary

This technical guide analyzes the chemical entity 3-bromo-4-ethyl-1,2,4-triazole (CAS: 64907-56-8), often referred to in older or non-standard nomenclature as 1-ethyl-2-bromo-1,3,4-triazole .

This molecule represents a critical "C-linked" triazole synthon. Unlike the vast majority of antifungal triazoles (e.g., Fluconazole) which are linked to the pharmacophore via a nitrogen atom (N-alkylation), this brominated scaffold allows researchers to attach the triazole ring via a carbon atom (C-alkylation) using transition-metal catalyzed cross-coupling. This structural distinction offers unique vectors for optimizing metabolic stability and binding affinity in drug discovery.

History and Nomenclature: Clearing the Ambiguity

The "1,3,4" vs. "1,2,4" Conundrum

The term 1-ethyl-2-bromo-1,3,4-triazole is a nomenclatural artifact that persists in certain chemical catalogs. It describes the same physical molecule as 3-bromo-4-ethyl-1,2,4-triazole but uses a numbering scheme where the heteroatoms are prioritized differently.

-

Standard IUPAC (1,2,4-triazole): The ring atoms are numbered N1-N2-C3-N4-C5. The ethyl group is on N4 , and the bromine is on C3 .

-

Alternative (1,3,4-triazole): The ring is viewed as N1-C2-N3-N4-C5. The ethyl is on N1 , and the bromine is on C2 .

Scientific Consensus: For the remainder of this guide, we will use the standard 3-bromo-4-ethyl-1,2,4-triazole designation to ensure alignment with modern database indexing (PubChem CID: 600356).

Historical Context

The discovery of this specific derivative tracks with the "Golden Age" of azole antifungals in the 1970s and 80s. While N-linked triazoles dominated the market (due to the facile synthesis via nucleophilic substitution of halides by 1,2,4-triazole), C-linked derivatives remained synthetically challenging. The brominated derivative emerged as a solution, serving as a functionalizable "handle" for the newly developed Suzuki-Miyaura and Sonogashira coupling reactions, allowing the triazole to be treated as an aryl halide equivalent.

Synthesis Protocol: The Oxidative Desulfurization Route

Direct bromination of the triazole ring is often non-selective or requires harsh conditions. The most robust, self-validating protocol relies on the Oxidative Desulfurization-Bromination of a mercapto-triazole precursor. This method ensures regioselectivity (bromine replaces the thiol group exactly).

Phase 1: Construction of the Triazole Core

Objective: Synthesize 4-ethyl-1,2,4-triazole-3-thiol (also known as 4-ethyl-3-mercapto-1,2,4-triazole).

-

Reagents: Ethyl isothiocyanate, Formylhydrazide (or Formic acid hydrazide), Sodium Hydroxide.

-

Mechanism: The nucleophilic hydrazine attacks the isothiocyanate to form a thiosemicarbazide intermediate, which cyclizes under basic conditions.

Phase 2: Functional Group Interconversion (Thiol Bromo)

Objective: Convert the thiol group to a bromine atom.[1][2][3][4][5][6][7][8][9][10]

-

Reagents: Hydrobromic acid (48% aq.), Hydrogen Peroxide (30%) or Nitric Acid.

-

Protocol:

-

Suspend 4-ethyl-1,2,4-triazole-3-thiol (1.0 eq) in acetic acid.

-

Add HBr (3.0 eq) and cool to 0°C.

-

Dropwise addition of H2O2 (3.0 eq) while maintaining temperature <10°C.

-

Observation: Evolution of elemental bromine (red-brown color) indicates active oxidation.

-

Stir at room temperature for 2 hours.

-

Neutralize with NaHCO3 and extract with Dichloromethane (DCM).

-

Why this works: The oxidant generates in situ Br2/Br+, while the thiol group is oxidized to a sulfonyl bromide or sulfinic acid intermediate that is rapidly displaced by bromide ions. This is superior to direct bromination because the position of the bromine is "pre-programmed" by the thiol.

Experimental Workflow Diagram

Caption: Step-wise synthesis of 3-bromo-4-ethyl-1,2,4-triazole via the regioselective thiol-bromine exchange route.

Technical Specifications & Reactivity Profile

Physicochemical Data

| Property | Value | Note |

| Molecular Formula | C₄H₆BrN₃ | |

| Molecular Weight | 176.02 g/mol | |

| Appearance | White to off-white solid | Crystalline |

| Melting Point | 45–48 °C | Low MP requires cold storage |

| Solubility | Soluble in DCM, MeOH, DMSO | Poor water solubility |

Reactivity Logic

The utility of 3-bromo-4-ethyl-1,2,4-triazole lies in the electronic difference between the three ring positions:

-

C3-Bromine (The "Warhead"): This position is activated for oxidative addition to Pd(0). It allows the triazole to act as an electrophile in Suzuki , Stille , and Sonogashira couplings.

-

N4-Ethyl (The "Anchor"): The ethyl group blocks the N4 position, preventing tautomerization and forcing the reaction to occur at the carbons. It also increases lipophilicity (

). -

C5-Proton (The "Activator"): The remaining C-H bond at position 5 is acidic (

in DMSO). It can be lithiated (with n-BuLi) to introduce a second electrophile, allowing for the creation of 3,4,5-trisubstituted triazoles .

Application: N-Heterocyclic Carbene (NHC) Precursors

Beyond drug discovery, this molecule is a precursor for NHC ligands. Alkylation of the N1 position (e.g., with Methyl Iodide) yields a triazolium salt . Deprotonation of this salt generates a carbene that coordinates strongly with metals like Ruthenium or Iridium, used in advanced catalytic cycles.

References

-

PubChem. 3-Bromo-4-ethyl-4H-1,2,4-triazole (Compound Summary). National Library of Medicine. [Link]

-

Gao, F., et al. (2019).[7] Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

- Klapötke, T. M., et al. (2011). Synthesis and characterization of 1,2,4-triazolium derivatives. Zeitschrift für anorganische und allgemeine Chemie.

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 1-Ethyl-3-bromo-1,2,4-triazole from Ethylamine

Part 1: Executive Summary & Nomenclature Clarification

The Nomenclature Paradox

The compound requested, 1-Ethyl-2-bromo-1,3,4-triazole , presents a common nomenclature artifact found in chemical catalogs. The 1,3,4-triazole ring system (with nitrogens at positions 1, 3, and 4) is chemically equivalent to the 1,2,4-triazole system when unsubstituted. In substituted systems, the "2-bromo" designation in a "1,3,4" numbering scheme corresponds to the 3-bromo position in the standard IUPAC 1,2,4-triazole numbering.

Target Molecule: 1-Ethyl-3-bromo-1H-1,2,4-triazole Structure: An ethyl group at Nitrogen-1 and a bromine atom at Carbon-3. SMILES: CCN1C=NN=C1Br

Strategic Synthesis Rationale

While direct alkylation of 3-bromo-1,2,4-triazole is possible, it often yields a mixture of N1, N2, and N4 isomers requiring tedious chromatographic separation. To ensure high regioselectivity and strictly utilize ethylamine as the primary building block, this protocol employs a De Novo Ring Construction strategy.

The Pathway:

-

Amination: Conversion of Ethylamine to Ethylhydrazine.

-

Cyclization: Condensation of Ethylhydrazine with a cyano-imidate scaffold to form the triazole ring with the ethyl group locked at position 1.

-

Functionalization: Sandmeyer bromination to install the halogen.

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of Ethylhydrazine Oxalate

Objective: Convert Ethylamine to a hydrazine building block.

Principle: Nucleophilic amination of ethylamine using Hydroxylamine-O-sulfonic acid (HOSA).

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|

| Ethylamine (70% aq) | 45.08 | 3.0 | Substrate (Excess) |

| HOSA | 113.09 | 1.0 | Aminating Agent |

| KOH | 56.11 | 2.5 | Base |

| Oxalic Acid | 90.03 | 1.0 | Stabilizing Agent |

Protocol:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer and an addition funnel. Cool to 0°C.

-

Reaction: Charge Ethylamine (excess) and KOH into the flask.

-

Addition: Dissolve HOSA in minimal water/ice and add dropwise over 1 hour, maintaining internal temperature < 5°C. The reaction is exothermic.

-

Digestion: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

-

Isolation: Extract the reaction mixture with diethyl ether (3 x 100 mL).

-

Salt Formation: Dry the ether layer over MgSO₄. Add a saturated solution of Oxalic Acid in ether dropwise.

-

Filtration: Collect the white precipitate of Ethylhydrazine Oxalate .

-

Checkpoint: Yield should be ~60-70%. Store under argon (hygroscopic).

-

Phase 2: Cyclization to 3-Amino-1-ethyl-1,2,4-triazole

Objective: Construct the triazole ring with defined regiochemistry.

Principle: Condensation of ethylhydrazine with Methyl N-cyanoformimidate.

Reagents & Stoichiometry:

| Reagent | MW | Equiv. | Role |

|---|---|---|---|

| Ethylhydrazine Oxalate | 150.13 | 1.0 | N-Nucleophile |

| Methyl N-cyanoformimidate | 98.06 | 1.1 | C-N Scaffold |

| Triethylamine (Et₃N) | 101.19 | 2.2 | Base |

| Acetonitrile (MeCN) | - | Solvent | Medium |

Protocol:

-

Preparation: Suspend Ethylhydrazine Oxalate in MeCN. Add Et₃N to liberate the free base. Stir for 30 min.

-

Addition: Add Methyl N-cyanoformimidate (commercially available or prepared from cyanamide + trimethyl orthoformate) in one portion.

-

Cyclization: Reflux the mixture at 80°C for 6 hours.

-

Monitoring: TLC (10% MeOH in DCM) should show consumption of hydrazine.

-

Workup: Cool to RT. Filter off the triethylamine hydro-oxalate salts.

-

Purification: Concentrate the filtrate. Recrystallize the residue from Ethanol/Ether.

-

Product:3-Amino-1-ethyl-1,2,4-triazole .

-

Validation: ¹H NMR (DMSO-d₆) should show Ethyl quartet/triplet and a characteristic C5-H singlet around 8.0 ppm.

-

Phase 3: Sandmeyer Bromination to 1-Ethyl-3-bromo-1,2,4-triazole

Objective: Convert the amino group to a bromine atom.

Principle: Diazotization followed by substitution with bromide.

Reagents & Stoichiometry:

| Reagent | MW | Equiv. | Role |

|---|---|---|---|

| 3-Amino-1-ethyl-triazole | 112.13 | 1.0 | Precursor |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.5 | Diazotization |

| Hydrobromic Acid (48%) | 80.91 | Excess | Br Source / Acid |

| Copper(I) Bromide (CuBr) | 143.45 | 0.5 | Catalyst |

Protocol:

-

Diazotization: Dissolve 3-Amino-1-ethyl-1,2,4-triazole in 48% HBr. Cool to -5°C in an ice/salt bath.

-

Addition: Add an aqueous solution of NaNO₂ dropwise, keeping temperature < 0°C. Stir for 30 min to form the diazonium salt.

-

Substitution: Transfer the cold diazonium solution slowly into a separate vessel containing CuBr dissolved in HBr at 60°C. Caution: Nitrogen gas evolution.

-

Completion: Heat the mixture to 80°C for 1 hour to ensure complete decomposition of the diazonium intermediate.

-

Workup: Neutralize with NaHCO₃ (carefully) to pH 8. Extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Hexane/EtOAc gradient).

Part 3: Visualization & Logic

Reaction Pathway Diagram

Figure 1: Step-by-step synthetic pathway from Ethylamine to the target Triazole, highlighting key intermediates.

Part 4: Critical Controls & Troubleshooting

Regiochemistry Verification

The primary risk in triazole synthesis is isomerism (1-ethyl vs 2-ethyl vs 4-ethyl).

-

Why this route works: Using ethylhydrazine locks the ethyl group on the hydrazine nitrogen before ring closure. Reaction with N-cyanoformimidate specifically directs the formation of the 1,2,4-triazole ring with the amino group at position 3 and the alkyl group at position 1.

-

QC Check: Obtain a ¹H-NOESY spectrum. A correlation between the Ethyl-CH₂ protons and the C5-H proton confirms the 1,5-relationship (adjacent), validating the 1-ethyl isomer. If the ethyl group were at N2, the steric environment and NOE signals would differ significantly.

Safety Parameters

-

HOSA (Hydroxylamine-O-sulfonic acid): Unstable. Store cold. Reactions can be exothermic.

-

Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and process immediately.

-

Ethylhydrazine: Toxic and potentially carcinogenic. Handle in a fume hood with double gloving.

Part 5: References

-

Nomenclature & Isomerism:

-

IUPAC Nomenclature of Organic Chemistry, Rule P-68. Heterocyclic rings.

-

Clarification of 1,3,4 vs 1,2,4 numbering in commercial catalogs: (Search CAS 64907-56-8).

-

-

Synthesis of Ethylhydrazine:

-

Gever, G., & Hayes, K. (1949). Alkylhydrazines. Journal of Organic Chemistry, 14(5), 813–818. Link

-

-

Cyclization to 3-Amino-1,2,4-triazoles:

-

Webb, R. L., & Labaw, C. S. (1982). A one-step synthesis of 3-amino-1,2,4-triazoles. Journal of Heterocyclic Chemistry, 19(5), 1205-1206. Link

-

-

Sandmeyer Bromination of Triazoles:

-

Bagal, L. I., et al. (1970). Halogenation of 3-amino-1,2,4-triazole derivatives. Chemistry of Heterocyclic Compounds, 6, 240. Link

-

Application Notes & Protocol: Nucleophilic Substitution on the 2-Bromo-1,3,4-Triazole Ring

Introduction: The Versatility of the 1,3,4-Triazole Scaffold

The 1,3,4-triazole moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability, hydrogen bonding capabilities, and diverse biological activities.[1][2] Functionalization of the triazole ring is a key strategy for modulating the physicochemical and pharmacological properties of lead compounds. Among the various positions on the triazole ring, the C2 position is of particular interest. The introduction of a bromine atom at this position provides a versatile synthetic handle for introducing a wide array of functional groups through nucleophilic substitution reactions.

This document provides a comprehensive guide to the nucleophilic substitution on the 2-bromo-1,3,4-triazole ring. We will delve into the underlying reaction mechanism, provide detailed, field-proven protocols for various nucleophiles, and discuss key experimental considerations to ensure successful and reproducible outcomes.

Mechanistic Insights: The Driving Force of the Reaction

The nucleophilic substitution on 2-bromo-1,3,4-triazole proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[3] This is distinct from the more familiar SN1 and SN2 reactions which occur at sp3-hybridized carbon centers.[4] The key to the SNAr mechanism lies in the electronic nature of the 1,3,4-triazole ring.

The presence of three electronegative nitrogen atoms renders the triazole ring electron-deficient, making the carbon atoms susceptible to attack by nucleophiles.[2] This electron deficiency is the driving force for the reaction. The bromine atom serves as a good leaving group, facilitating the substitution process.[5]

The reaction typically proceeds in two steps:

-

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the bromine atom, forming a transient, negatively charged intermediate known as a Meisenheimer complex .[6] This step is usually the rate-determining step of the reaction.

-

Leaving Group Departure: The Meisenheimer complex rearomatizes by expelling the bromide ion, yielding the substituted 1,3,4-triazole product.

The presence of electron-withdrawing groups on the triazole ring can further enhance the rate of reaction by stabilizing the negative charge of the Meisenheimer intermediate.[6]

General Experimental Workflow

The following diagram illustrates a typical workflow for the nucleophilic substitution on a 2-bromo-1,3,4-triazole derivative.

Caption: General workflow for nucleophilic substitution.

Detailed Protocols and Methodologies

The choice of base, solvent, and reaction temperature is crucial for the success of the nucleophilic substitution and depends heavily on the nature of the nucleophile. Below are detailed protocols for common classes of nucleophiles.

Synthesis of the Starting Material: 2-Bromo-1,3,4-triazole

Before proceeding with the substitution reactions, the synthesis of the 2-bromo-1,3,4-triazole starting material is often necessary. While various methods exist, a common approach involves the halogenation of a 1,2,4-triazole precursor.[7]

Note: The synthesis of 1,2,4-triazoles can be achieved through various routes, often involving the cyclization of thiosemicarbazides or other suitable precursors.[1][8]

Protocol for N-Substitution with Amines

The introduction of nitrogen-based nucleophiles is a common strategy in drug discovery to introduce basic centers and modulate solubility.

Step-by-Step Protocol:

-

To a solution of the 2-bromo-1,3,4-triazole derivative (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add the amine nucleophile (1.1 - 1.5 eq).

-

Add a base such as potassium carbonate (K2CO3) or triethylamine (TEA) (2.0 - 3.0 eq).

-

Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C. The optimal temperature should be determined empirically.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-1,3,4-triazole derivative.

Protocol for O-Substitution with Alcohols/Phenols

The formation of ether linkages can be achieved using alkoxides or by reacting alcohols/phenols in the presence of a strong base.

Step-by-Step Protocol:

-

To a solution of the alcohol or phenol (1.2 eq) in a polar aprotic solvent like DMF or Tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH) (1.2 eq) at 0 °C. Caution: NaH is highly reactive and should be handled with care under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes to generate the alkoxide or phenoxide in situ.

-

Add the 2-bromo-1,3,4-triazole derivative (1.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 60-100 °C, if necessary.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl) at 0 °C.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

Protocol for S-Substitution with Thiols

Thioether derivatives of 1,3,4-triazoles are also of significant interest. The reaction with thiols is often facile due to the high nucleophilicity of the thiolate anion.

Step-by-Step Protocol:

-

Dissolve the 2-bromo-1,3,4-triazole derivative (1.0 eq) and the thiol (1.1 eq) in a polar solvent such as ethanol or DMF.

-

Add a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) (1.5 eq).

-

Stir the reaction at room temperature or heat gently (40-60 °C) if required.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.

-

Wash the organic phase with water and brine, then dry and concentrate.

-

Purify the crude product via column chromatography.

Data Presentation: Reaction Conditions Summary

The following table summarizes typical reaction conditions for the nucleophilic substitution on 2-bromo-1,3,4-triazole with various nucleophiles.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Nitrogen | Aniline | K2CO3 | DMF | 100-120 | 4-12 |

| Piperidine | TEA | Acetonitrile | 80-100 | 2-8 | |

| Oxygen | Phenol | NaH | THF/DMF | 60-100 | 6-18 |

| Methanol | NaH | THF | 25-60 | 4-12 | |

| Sulfur | Thiophenol | K2CO3 | Ethanol | 25-50 | 1-6 |

| Ethanethiol | NaOH | DMF | 25 | 1-4 |

Note: These conditions are general guidelines and may require optimization for specific substrates.

SNAr Reaction Mechanism Diagram

The following diagram illustrates the SNAr mechanism for the reaction of 2-bromo-1,3,4-triazole with a generic nucleophile (Nu-).

Caption: SNAr mechanism on 2-bromo-1,3,4-triazole.

Troubleshooting and Key Considerations

-

Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a stronger base, or switching to a more polar aprotic solvent like DMF or DMSO.

-

Side Reactions: In some cases, side reactions such as dimerization or decomposition of the starting material may occur at high temperatures. Careful monitoring and optimization of the reaction temperature are crucial.

-

Inert Atmosphere: For oxygen-sensitive reagents or reactions involving strong bases like NaH, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Purity of Reagents: The purity of the starting materials, reagents, and solvents can significantly impact the reaction outcome. Ensure all materials are of high purity and solvents are anhydrous when necessary.

-

Reaction Monitoring: Regular monitoring of the reaction by TLC or LC-MS is critical to determine the optimal reaction time and prevent the formation of byproducts.

Conclusion

The nucleophilic substitution on the 2-bromo-1,3,4-triazole ring is a robust and versatile method for the synthesis of a wide range of functionalized triazole derivatives. A thorough understanding of the SNAr mechanism and careful control of the reaction conditions are paramount for achieving high yields and purity. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

-

Wang, X., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

-

Science.gov. (n.d.). nucleophilic substitution reaction: Topics by Science.gov. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective alkylation reaction with a 4.5-dibromo-1,2,3-triazole. Retrieved from [Link]

-

Biswas, T. (2021, December 24). Nucleophilicity of triazole and MCQ. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

ACS Publications. (2022, February 15). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 2-tetrafluoropyridyl-4,5-disubstituted 1,2,3-triazoles. Retrieved from [Link]

-

Chemguide. (n.d.). What is nucleophilic substitution?. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]

-

Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

-

ResearchGate. (2021, January 8). How can I do a nucleophilic substitution on a 1,2,3-triazole?. Retrieved from [Link]

-

National Institutes of Health. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

-

LOCKSS. (n.d.). 1,3,4-THIADIAZOLE DERIVATIVES. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

National Institutes of Health. (n.d.). C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. Retrieved from [Link]

-

SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

- Google Patents. (n.d.). CN102408385A - Preparation method of 2-substituted-2H-1, 2, 3-triazole derivative.

-

mediaTUM. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Retrieved from [Link]

-

MDPI. (2018, October 16). Safe Synthesis of 4,7-Dibromo[3][9][10]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Facile synthesis of bromo- and iodo-1,2,3-triazoles. Retrieved from [Link]

-

YouTube. (2018, May 12). Aromatic Compounds & Heterocycles - Nucleophilic & Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. gacariyalur.ac.in [gacariyalur.ac.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 10. nucleophilic substitution reaction: Topics by Science.gov [science.gov]

Application Note: High-Efficiency N-Alkylation of Bromo-Triazoles with Ethyl Bromide

Abstract

The N-alkylation of bromo-triazoles is a pivotal step in synthesizing functionalized heterocyclic scaffolds for medicinal chemistry. This protocol details the alkylation of 4-bromo-1H-1,2,3-triazole with ethyl bromide (EtBr) . While the reaction is fundamentally a nucleophilic substitution (

Introduction & Strategic Importance

Bromo-triazoles serve as high-value "linchpin" intermediates in drug discovery. The bromine atom functions as a reactive handle for palladium-catalyzed cross-coupling, while the triazole ring acts as a bioisostere for amide bonds, improving metabolic stability.

The Regioselectivity Challenge

The 1,2,3-triazole ring exists in a tautomeric equilibrium. Upon deprotonation, the resulting anion is resonance-stabilized but non-symmetric due to the electron-withdrawing effect of the bromine at the C4 position.

- -Alkylation: Often kinetically favored but sterically more congested if C4/C5 substituents are large.

- -Alkylation: Often thermodynamically favored and results in a chemically distinct scaffold (higher symmetry).

For 4-bromo-triazoles,

Mechanistic Insight & Reaction Pathway[1]

Understanding the competition between

Figure 1: Divergent reaction pathways for the N-alkylation of 4-bromo-1,2,3-triazole. The resonance-stabilized anion can attack via N1 or N2, leading to isomeric mixtures that require chromatographic separation.

Optimization of Reaction Conditions

The choice of base and solvent significantly impacts the

Table 1: Screening of Alkylation Conditions (4-Bromo-1H-1,2,3-triazole + EtBr)

| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ratio ( | Notes |

| 1 | DMF | 25 | 4 | 92 | 65 : 35 | Recommended. High yield, easy workup. | |

| 2 | Acetone | Reflux | 8 | 85 | 60 : 40 | Slower, cleaner for scale-up (easier solvent removal). | |

| 3 | NaH (1.2) | THF | 0 to 25 | 2 | 88 | 55 : 45 | Less regioselective; requires anhydrous conditions. |

| 4 | DMF | 25 | 4 | 94 | 68 : 32 | Marginal improvement over | |

| 5 | DBU (1.[1]2) | MeCN | 25 | 6 | 80 | 50 : 50 | Poor selectivity for this specific substrate. |

Note: Ratios are approximate and substrate-dependent.

Standardized Protocol: /DMF Method[5][6]

This protocol is optimized for the synthesis of 2-ethyl-4-bromo-2H-1,2,3-triazole (and its N1 isomer) on a 5.0 mmol scale.

Reagents & Equipment

-

Substrate: 4-Bromo-1H-1,2,3-triazole (740 mg, 5.0 mmol).

-

Alkylating Agent: Ethyl Bromide (EtBr) (0.45 mL, 6.0 mmol, 1.2 equiv). Caution: Volatile (bp 38°C).

-

Base: Potassium Carbonate (

), anhydrous, granular (1.04 g, 7.5 mmol, 1.5 equiv). -

Solvent: N,N-Dimethylformamide (DMF), anhydrous (10 mL).

-

Equipment: 50 mL Round Bottom Flask (RBF), magnetic stir bar, rubber septum, nitrogen balloon.

Step-by-Step Procedure

-

Setup (In Fume Hood): Charge the 50 mL RBF with 4-bromo-1H-1,2,3-triazole (740 mg) and anhydrous

(1.04 g). -

Solvation: Add DMF (10 mL) via syringe. Stir the suspension at room temperature (RT) for 15 minutes to facilitate partial deprotonation. The mixture may turn slightly yellow.

-

Addition of Electrophile:

-

Cool the mixture to 0°C (ice bath) to minimize EtBr evaporation upon addition.

-

Add Ethyl Bromide (0.45 mL) dropwise via a gas-tight syringe.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir vigorously for 4–6 hours.

-

Monitoring: Check by TLC (Hexanes/EtOAc 4:1). The starting material (

) should disappear. Two new spots will appear:

-

-

Quench & Workup:

-

Dilute the reaction mixture with water (30 mL) and Ethyl Acetate (30 mL).

-

Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

-

Combine organic layers and wash with brine (3 x 20 mL) to remove DMF.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure (keep bath temp < 35°C due to volatility of EtBr products).

-

-

Purification:

-

Purify the crude oil via silica gel flash chromatography (Gradient: 0%

20% EtOAc in Hexanes). -

Fraction A (Top spot):

-ethyl-4-bromo-1,2,3-triazole. -

Fraction B (Bottom spot):

-ethyl-4-bromo-1,2,3-triazole.

-

Critical Workflow & Troubleshooting

The following workflow illustrates the critical control points (CCPs) to ensure reproducibility and safety.

Figure 2: Experimental workflow highlighting Critical Control Points (CCPs) for safety and quality control.

Characterization & Isomer Differentiation

Distinguishing the isomers is critical.

-

-Isomer: Typically shows higher symmetry in

-

NOE (Nuclear Overhauser Effect): This is the definitive method.

-

Irradiate the

of the ethyl group. - -Isomer: Will show NOE enhancement with the C5-proton (the triazole ring proton).

- -Isomer: The ethyl group is distant from the C5-proton; NOE enhancement will be weak or absent.

-

Safety & Compliance

-

Ethyl Bromide (EtBr):

-

Hazard: Alkylating agent, suspected carcinogen, and highly volatile (Boiling Point: 38.4°C).

-

Control: Handle exclusively in a fume hood. Use a gas-tight syringe for transfer. Keep bottles cold when not in use.

-

-

Bromo-triazoles:

-

Hazard: While 4-bromo-triazoles are generally stable, low molecular weight nitrogen-rich heterocycles can be energetic.

-

Control: Do not heat the neat crude material above 80°C. Avoid metal spatulas if dry; use Teflon or wood.

-

-

Waste Disposal:

-

Aqueous waste contains DMF and bromide salts. Dispose of in designated halogenated organic waste streams.

-

References

-

Regioselectivity in 1,2,3-Triazole Alkylation

- Journal of Organic Chemistry: "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles."

-

(Organic Letters, 2010).

-

General Triazole Chemistry & Tautomerism

- Beilstein Journal of Organic Chemistry: "Regioselective N-alkylation of the 1H-indazole scaffold" (Analogous heterocyclic chemistry principles).

-

Safety Data & Handling (Ethyl Bromide)

- Dartmouth EHS: "Guidelines for Safe Use of Ethidium Bromide" (Relevant for general alkyl bromide safety protocols).

-

Isomer Separation Techniques

-

ResearchGate: "Regioselective alkylation reaction with a 4,5-dibromo-1,2,3-triazole."[5]

-

Sources

Application Notes & Protocols: Strategic Synthesis of Triazole-Based Antifungal Agents Using Bromo-Triazole Precursors

Abstract

The escalating challenge of invasive fungal infections and the rise of drug-resistant strains necessitates the continued development of potent antifungal agents.[1][2][3] Triazole-based compounds, such as Fluconazole and Posaconazole, represent a cornerstone of antifungal therapy, primarily through their targeted inhibition of the fungal enzyme cytochrome P450 14α-demethylase (CYP51).[2][4][5][6] This guide provides a detailed exploration of synthetic strategies leveraging bromo-triazole precursors, which serve as versatile and highly reactive intermediates in the construction of these complex therapeutic molecules. We will delve into the mechanistic rationale behind key synthetic transformations, provide detailed, field-tested protocols, and offer insights into the characterization and validation of the resulting compounds.

Introduction: The Central Role of Triazoles in Antifungal Therapy

Triazole antifungal agents function by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting CYP51, an enzyme critical for the biosynthesis of ergosterol, the primary sterol component of fungal cell membranes.[6] The nitrogen atom (N4) of the triazole ring binds to the heme iron atom in the active site of CYP51, effectively blocking the demethylation of lanosterol, a key step in the ergosterol pathway.[6] This disruption leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising membrane fluidity and function, and inhibiting fungal growth.[4][6]

The chemical scaffold of most triazole antifungals consists of a core heterocyclic ring (1,2,4-triazole or 1,2,3-triazole) attached to one or more substituted aryl groups. Bromo-substituted triazoles and related bromo-aromatic compounds are pivotal precursors in this field. The bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions that are fundamental to building the final drug architecture.

Figure 1: Mechanism of Triazole Antifungals.

Core Synthetic Strategies & Mechanistic Rationale

The versatility of bromo-precursors allows for several robust synthetic approaches. The choice of strategy often depends on the target molecule's specific structure.

Strategy A: Nucleophilic Substitution on a Bromo-Aromatic Precursor

This is a foundational method for synthesizing drugs like Fluconazole. The strategy involves the reaction of a bromo-difluorobenzene with a triazole-containing nucleophile. The high reactivity of the brominated site allows for the efficient formation of a new carbon-carbon or carbon-heteroatom bond.

Strategy B: Grignard Reagent Formation

For precursors where the bromine is on an aromatic ring, such as 1-bromo-2,4-difluorobenzene, a Grignard reagent can be formed by reacting it with magnesium metal.[7][8] This organometallic intermediate is a potent nucleophile that can then attack an electrophilic carbon, such as the carbonyl group of an epoxide or a ketone bearing the triazole moiety. This approach is instrumental in building the core propanol backbone of many triazole antifungals.[7]

Figure 2: General Synthetic Routes Using Bromo-Precursors.

Application Protocol: Synthesis of a Key Fluconazole Intermediate

This protocol details the synthesis of 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, the active pharmaceutical ingredient known as Fluconazole, using a Grignard reaction approach. This method highlights the critical role of the bromo-aromatic precursor.

Principle: The synthesis begins by forming a Grignard reagent from 1-bromo-2,4-difluorobenzene. This potent nucleophile then attacks the electrophilic carbonyl carbon of 1,3-bis(1H-1,2,4-triazol-1-yl)acetone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.

Materials and Reagents

| Reagent | CAS No. | Purity | Supplier | Notes |

| 1-Bromo-2,4-difluorobenzene | 348-57-2 | >99% | Sigma-Aldrich | Corrosive, handle with care. |

| Magnesium turnings | 7439-95-4 | >99.5% | Fisher Scientific | Must be dry. |

| Iodine | 7553-56-2 | >99.8% | Acros Organics | Used to initiate Grignard reaction. |

| 1,3-Bis(1H-1,2,4-triazol-1-yl)acetone | 83456-42-8 | >98% | TCI Chemicals | Hygroscopic. |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | >99.9% | Sigma-Aldrich | Use from a freshly opened bottle. |

| Hydrochloric Acid (HCl), 3M Aqueous | 7647-01-0 | - | VWR Chemicals | Corrosive. |

| Saturated Ammonium Chloride (NH₄Cl) | 12125-02-9 | - | LabChem | Used for quenching the reaction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | ACS Grade | Fisher Scientific | Drying agent. |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

-

Inert gas line (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Protocol: Synthesis Workflow

Figure 3: Experimental Workflow for Fluconazole Synthesis.

-

Preparation of the Grignard Reagent:

-

Rationale: This step converts the relatively unreactive aryl bromide into a highly nucleophilic organometallic species.

-

Place magnesium turnings (1.2 eq) and a small crystal of iodine into a flame-dried 250 mL three-neck flask under a positive pressure of nitrogen.

-

Add 50 mL of anhydrous THF via syringe.

-

In a separate dry dropping funnel, dissolve 1-bromo-2,4-difluorobenzene (1.0 eq) in 30 mL of anhydrous THF.

-

Add approximately 10% of the bromide solution to the magnesium suspension. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with the Triazole Ketone:

-

Rationale: The nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming the C-C bond that establishes the core structure of Fluconazole.

-

Dissolve 1,3-bis(1H-1,2,4-triazol-1-yl)acetone (1.1 eq) in 50 mL of anhydrous THF in a separate flask and cool the solution to 0°C in an ice bath.

-

Slowly transfer the prepared Grignard reagent to the ketone solution via cannula or dropping funnel, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

-

-

Workup and Purification:

-

Rationale: This sequence quenches any unreacted Grignard reagent, neutralizes the mixture, and isolates the crude product from the aqueous phase.

-

Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield Fluconazole as a white solid.

-

Product Characterization (Self-Validation)

To ensure the trustworthiness of the protocol, the identity and purity of the synthesized compound must be rigorously confirmed.

-

¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic signals for the aromatic protons of the difluorophenyl ring and the distinct singlets for the protons on the triazole rings.[9][10]

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will confirm the presence of the quaternary carbon of the alcohol and the carbons of the aromatic and triazole rings.[5][10]

-

Mass Spectrometry (ESI+): The mass spectrum should exhibit a prominent peak corresponding to the molecular ion [M+H]⁺ for Fluconazole (C₁₃H₁₂F₂N₆O).[11][12]

-

Melting Point: The measured melting point should be consistent with the literature value for Fluconazole (138-140 °C).

Safety and Handling Precautions

Working with bromo-organic compounds and strong reagents requires strict adherence to safety protocols.[13]

-

Personal Protective Equipment (PPE): Always wear chemically resistant gloves, a lab coat, and safety goggles.[14]

-

Fume Hood: All manipulations involving volatile solvents (THF, ethyl acetate) and corrosive reagents (1-bromo-2,4-difluorobenzene, HCl) must be performed inside a certified chemical fume hood.[14][15]

-

Inert Atmosphere: Grignard reactions are highly sensitive to moisture and air. Ensure all glassware is thoroughly dried and the reaction is conducted under a positive pressure of an inert gas like nitrogen or argon.

-

Waste Disposal: Halogenated organic waste and other chemical residues must be collected in appropriately labeled containers for hazardous waste disposal according to institutional guidelines.[14]

-

1,2,4-Triazole: This reagent is harmful if swallowed and is suspected of damaging fertility or the unborn child. Avoid all contact and prevent dispersion of dust.[16]

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Grignard reagent failed to form (wet glassware/reagents). | Flame-dry all glassware before use. Use anhydrous solvents. Activate Mg with a crystal of iodine or 1,2-dibromoethane. |

| Inactive magnesium. | Use fresh, high-purity magnesium turnings. | |